8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly known as LY2828360, is a synthetic compound classified as a G protein-biased agonist of the cannabinoid CB2 receptor. [, , , ] This selectivity for CB2 receptors over CB1 receptors suggests potential therapeutic benefits without the psychoactive effects often associated with CB1 receptor activation. [, ] LY2828360 has been investigated for its role in modulating pain pathways, particularly in the context of neuropathic pain and opioid tolerance. [, , ]
LY2828360 is a synthetic compound classified as a selective agonist for the cannabinoid receptor type 2. It has been primarily studied for its potential therapeutic effects in managing pain, particularly neuropathic pain associated with chemotherapy and other conditions. The compound demonstrates a unique signaling bias, favoring G protein-mediated pathways over β-arrestin pathways, which may contribute to its efficacy and reduced side effects compared to traditional analgesics.
LY2828360 was developed by Eli Lilly and Company and is characterized as a small molecule with a specific affinity for cannabinoid receptor type 2. This receptor is predominantly expressed in peripheral tissues and immune cells, making it a target for modulating inflammation and pain without the psychoactive effects commonly associated with cannabinoid receptor type 1 activation. The compound has been utilized in various preclinical studies to assess its analgesic properties and mechanisms of action.
The synthesis of LY2828360 involves several key steps that are typical for the development of small molecule drugs targeting G protein-coupled receptors. The compound's synthesis has been detailed in various studies, with methods focusing on optimizing yield and purity.
Technical details regarding the specific reagents and conditions used in the synthesis can be found in research articles that describe the compound's development .
The molecular structure of LY2828360 can be represented as follows:
The compound features a complex bicyclic structure that contributes to its binding affinity for cannabinoid receptors. Its structural characteristics include:
These structural elements are crucial for its interaction with the cannabinoid receptor type 2 and influence its pharmacological properties .
LY2828360 participates in several chemical reactions that are relevant to its pharmacological activity:
Understanding these reactions is essential for predicting the drug's behavior in biological systems and its potential interactions with other medications .
LY2828360 exerts its effects primarily through activation of the cannabinoid receptor type 2, leading to several downstream effects:
The physical and chemical properties of LY2828360 include:
These properties are critical for formulating LY2828360 into effective dosage forms for clinical use .
LY2828360 has shown promise in various scientific applications:
The endocannabinoid system comprises two primary G protein-coupled receptors (GPCRs): CB1 and CB2. CB1 receptors are predominantly expressed in the central nervous system (CNS), particularly in regions governing cognition, motor coordination, and emotional processing. Their activation induces psychoactive effects, limiting therapeutic utility [9]. In contrast, CB2 receptors are primarily localized to peripheral immune cells (e.g., B cells, natural killer cells, monocytes) and show upregulated expression in glial cells during neuroinflammation [9] [3]. Ligand binding to CB2 receptors typically initiates Gαi/o protein signaling, inhibiting adenylyl cyclase and reducing cAMP production. Unlike CB1, CB2 activation avoids psychotropic side effects, making it a safer target for drug development [3] [8].
Table 1: Key Characteristics of CB1 and CB2 Receptors
Feature | CB1 Receptor | CB2 Receptor |
---|---|---|
Primary Localization | CNS (neurons) | Immune cells, peripheral tissues |
Signal Transduction | Gαi/o, Gαs, β-arrestin | Predominantly Gαi/o |
Psychoactivity | Yes | No |
Therapeutic Focus | Limited due to side effects | Pain, inflammation, immune modulation |
LY2828360 exemplifies a highly selective CB2 agonist (Ki >100 μM for CB1 vs. 20 nM for CB2), exploiting this subtype specificity to minimize CNS-related adverse events [4] [8]. Its biased signaling profile further differentiates it from non-selective cannabinoids.
CB2 receptor activation modulates immune responses and pain pathways through multiple mechanisms:
LY2828360 demonstrates efficacy across neuropathic pain models, including chemotherapy-induced peripheral neuropathy (CIPN) and spared nerve injury (SNI). In paclitaxel-treated rats, systemic administration (3–10 mg/kg) reversed mechanical allodynia for >4.5 hours, an effect abolished in CB2-knockout models [3] [5]. Crucially, it lacks tolerance development with repeated dosing—unlike morphine—sustaining analgesic efficacy over 12 days of treatment [3] [7].
Neuropathic pain remains poorly managed by existing therapies. Opioids, though effective initially, face limitations including tolerance, dependence, and abuse potential. LY2828360 addresses these challenges through two key strategies:
Isobolographic analysis in paclitaxel-treated mice revealed superadditive interactions between LY2828360 and morphine. Subthreshold doses of both compounds combined suppress mechanical allodynia more potently than either drug alone, reducing the required morphine dose by 4-fold [1] [2]. This synergy arises from crosstalk between CB2 and μ-opioid receptors:
LY2828360 counteracts multiple opioid adverse effects:
Table 2: Preclinical Effects of LY2828360 on Opioid Therapeutics
Parameter | Effect of LY2828360 | Mechanistic Insight |
---|---|---|
Morphine Tolerance | Prevents/reverses established tolerance | Requires CB2 in sensory neurons; sexually dimorphic (males only) |
Morphine Reward | Blocks conditioned place preference | CB2-dependent; absent in CB2-KO mice |
Physical Dependence | Reduces naloxone-precipitated withdrawal signs | Normalizes cAMP overshoot in morphine-adapted neurons |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4